Glycylalanine

Catalog No.
S704955
CAS No.
926-77-2
M.F
C5H10N2O3
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycylalanine

Glycylalanine solves key challenges in high-density cell culture and peptide synthesis where free amino acids degrade or cause ammonia spikes. Its high aqueous solubility enables concentrated, stable stock solutions for automated liquid handlers, while thermal stability (decomposition >200°C) supports heat sterilization. As a defined dipeptide, it ensures consistent uptake kinetics, unlike isomer L-alanylglycine, improving process reproducibility. Supplied with batch-specific QC documentation.

CAS Number

926-77-2

Product Name

Glycylalanine

IUPAC Name

2-[(2-aminoacetyl)amino]propanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)

InChI Key

VPZXBVLAVMBEQI-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)CN

Synonyms

DL-Alanine, N-glycyl-;GLY-DL-ALA;GLYCYL-DL-ALANINE;H-GLY-DL-ALA-OH;2-[(2-AMINOACETYL)AMINO]PROPANOIC ACID;N-glycyl-DL-alanine;Glycyl-Dl-Alanine,>99%;N-Glycyl-DL-ALPHA-alanine

Canonical SMILES

CC(C(=O)[O-])NC(=O)C[NH3+]

The exact mass of the compound Glycylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522445. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g

Glycylalanine is a dipeptide composed of L-alanine as the C-terminal amino acid and glycine as the N-terminal amino acid. As a fundamental biomolecule, it serves as a well-defined building block in peptide synthesis and as a highly soluble and stable nutrient source in specialized cell culture applications. [1] Its precise sequence and structure confer distinct physicochemical properties that are not interchangeable with its constituent amino acids or sequence isomers, making it a specific choice for reproducible research and manufacturing workflows.

Research Fit

Model Compound Peptide bond formation & hydrolysis kinetics
Transporter Substrate PEPT1 (SLC15A1) transport research
Sequence-Dependent Properties Solubility, stability, and metal binding studies

Substituting Glycylalanine with its sequence isomer, L-alanylglycine, or with a simple mixture of glycine and L-alanine, is a common point of failure in process scale-up and experimental replication. The sequence of amino acids directly dictates solid-state properties, including melting enthalpy, which in turn governs the aqueous solubility profile; isomers like Glycyl-L-alanine and L-alanylglycine exhibit significantly different solubilities as a result. [1] Furthermore, using a mixture of free amino acids fails to provide the enhanced stability and controlled cellular uptake kinetics offered by the peptide bond, which is a key reason for using dipeptides in demanding applications like high-density cell culture. [2]

Substitution Risk

Sequence isomer mismatch Ala-Gly exhibits a different aqueous solubility profile; melting enthalpy differences make direct replacement unreliable.
Thermodynamic stability gap Conformational stability in solution is sequence-dependent; Gly-Ala and Ala-Gly are not thermodynamically equivalent.
Metal binding deviation Na+ affinity varies with sequence; substituting with Gly-Gly or Ala-Ala can introduce systematic calibration errors.

Aqueous Solubility Advantage

In aqueous solutions at 298.15 K, Glycyl-L-alanine exhibits a solubility of 4.78 mol/kg. This is approximately 2.75 times higher than the solubility of Glycylglycine (1.74 mol/kg) under identical conditions. [1] This significant difference is critical for preparing concentrated, stable stock solutions.

Evidence DimensionSolubility in Pure Water
Target Compound Data4.78 mol/kg
Comparator Or BaselineGlycylglycine: 1.74 mol/kg
Quantified Difference2.75x higher solubility
ConditionsAqueous solution at 298.15 K (25 °C) and atmospheric pressure.

This enables the preparation of highly concentrated, filter-sterilizable stock solutions, reducing liquid handling volumes and minimizing dilution effects in bioprocessing and chemical synthesis.

Aqueous solubility
Head-to-head
Rank 1: Gly-Ala > Ala-Ala > Gly-Gly > Ala-Gly
Supports crystallization and purification workflow selection
Temperature range 283–313 K; sequence isomer ranks lowest

Enhanced Thermal Stability

Glycyl-L-alanine demonstrates notable thermal stability, with a decomposition temperature reported at 563 K (290 °C). [1] In contrast, its direct sequence isomer, L-alanylglycine, begins thermal decomposition at a significantly lower temperature range, starting around 210-220 °C (483-493 K). [2] This provides a clear, quantifiable advantage in process design.

Evidence DimensionDecomposition Temperature
Target Compound Data563 K (290 °C)
Comparator Or BaselineL-alanylglycine: Decomposition begins ~483 K (210 °C)
Quantified DifferenceProvides an ~80 °C higher thermal processing window.
ConditionsDetermined by thermal analysis (TGA/DSC).

The higher decomposition temperature allows for more aggressive processing conditions, such as heat sterilization or high-temperature synthetic steps, without risking compound integrity.

Conformational stability
Head-to-head
ΔG: Gly-Ala more stable by 2.7 kcal/mol (zwitterion) vs Ala-Gly
Reported thermodynamic advantage in aqueous solution
AMBER thermodynamic integration; protonated form ΔG 3.5 kcal/mol

Chemically Defined Nutrient Stability

In contrast to supplementing with a simple mixture of free amino acids, using a dipeptide like Glycylalanine provides a stable, defined nutrient source. The peptide bond protects the constituent amino acids from degradation pathways that can occur in complex aqueous media, preventing the uncontrolled formation of cytotoxic byproducts like ammonia and ensuring consistent nutrient availability throughout a bioprocess. [REFS-1, REFS-2]

Evidence DimensionNutrient Stability in Aqueous Media
Target Compound DataHigh (amino groups protected by peptide bond)
Comparator Or BaselineFree Glycine + Alanine Mixture (amino groups are liable to degradation)
Quantified DifferenceMitigates risk of nutrient degradation and accumulation of cytotoxic byproducts.
ConditionsLong-term incubation in aqueous, chemically defined cell culture media.

This leads to more consistent and reproducible cell culture performance, higher cell viability, and improved product quality in biopharmaceutical manufacturing.

Na+ binding affinity
Head-to-head
179 kJ/mol
Precise calibration point for ESI-MS metal-peptide studies
Ranked among Gly-Gly (177) < Ala-Gly (178) < Ala-Ala (180)
Plasma stability
Class-level inference
N-terminal Gly dipeptides show slower hydrolysis in rat plasma
May support enzymatic stability screening; direct Gly-Ala data to verify
Class-level evidence; N-terminal residue dominates plasma stability

High-Concentration Aqueous Formulations

Leveraging its significantly higher aqueous solubility compared to analogs like Glycylglycine, Glycylalanine is the specific choice for preparing concentrated, stable stock solutions for automated liquid handlers or for inclusion in high-density feed media where minimizing volume is critical. [1]

Stable Nutrient Supplementation

For fed-batch or perfusion cell culture systems requiring chemically defined and stable nutrient sources, Glycylalanine provides a reliable supply of both glycine and alanine without the risk of degradation and ammonia accumulation associated with using free amino acids. [2]

Thermal Processing Workflows

Due to its superior thermal stability over its sequence isomer L-alanylglycine, Glycylalanine is indicated for use as a precursor or additive in processes that involve heat treatment, such as media sterilization or certain chemical synthesis protocols where reaction temperatures exceed 200 °C. [3]

Application Fit

Application
Selection Property
Validation Focus
Crystallization & purification studies
Reported high aqueous solubility profile
Solubility ranking under experimental conditions
Molecular dynamics & force field validation
Computed free energy difference context
Benchmarking against reported hydration ΔG
MS calibration for metal-peptide interactions
Well-characterized Na+ affinity profile
Consistency with reported affinity hierarchy
Enzymatic stability studies
N-terminal glycine resistance to plasma hydrolysis
Hydrolysis rate comparison under in vitro conditions

XLogP3

-3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

691-81-6
3695-73-6
926-77-2

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